Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate
Description
Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a bromomethyl substituent at the 2-position, a chlorine atom at the 4-position, and an ethyl ester group at the 3-carboxylate position. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. Its structural features enable nucleophilic substitution reactions, leveraging the bromomethyl group’s reactivity for further functionalization .
Properties
Molecular Formula |
C13H11BrClNO2 |
|---|---|
Molecular Weight |
328.59 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11BrClNO2/c1-2-18-13(17)11-10(7-14)16-9-6-4-3-5-8(9)12(11)15/h3-6H,2,7H2,1H3 |
InChI Key |
FYBYXUKZFMEKED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Phosphorus Tribromide-Mediated Bromination
In a representative procedure from Patent CN106432073B, ethyl 2-methyl-4-chloroquinoline-3-carboxylate is treated with PBr₃ in toluene under reflux. The reaction proceeds via electrophilic substitution, where PBr₃ acts as both a Lewis acid and brominating agent. Key data from this method include:
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Ethyl 2-methyl-4-chloro- | PBr₃ | Toluene | 110°C | 2 hr | 92.6% | |
| Quinoline-3-carboxylate | (1.5 eq) |
Mechanistic Insight : The methyl group at position 2 undergoes bromination via a two-step process: (1) formation of a tribromophosphate intermediate, and (2) nucleophilic displacement by bromide. This method is favored for its high efficiency but requires careful control of stoichiometry to avoid over-bromination.
Radical Bromination Using NBS
Alternative approaches utilize NBS under radical-initiated conditions. For example, a study in PMC describes the bromination of ethyl 2-methyl-4-chloroquinoline-3-carboxylate using NBS (1.1 eq) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C. This method achieves moderate yields (68–74%) but offers better regioselectivity for substrates sensitive to electrophilic reagents.
Cyclization Strategies Involving Bromomethyl Intermediates
A second approach constructs the quinoline core with the bromomethyl group already in place. This method often begins with substituted anilines and employs cyclocondensation reactions.
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is adapted to synthesize the quinoline ring system. As detailed in a PMC study, 4-bromoaniline is condensed with ethyl propiolate in the presence of phosphorus trichloride (PCl₃) to form a β-anilinopropiolate intermediate, which undergoes thermal cyclization in diphenyl ether at 200°C. Subsequent chlorination at position 4 and bromination at position 2 yield the target compound.
Key Data :
Friedel-Crafts Alkylation Followed by Bromination
In this hybrid method, a methyl group is introduced at position 2 via Friedel-Crafts alkylation using methyl iodide and AlCl₃. The resultant ethyl 2-methyl-4-chloroquinoline-3-carboxylate is then brominated as described in Section 1.1. This approach is less common due to challenges in controlling alkylation regioselectivity.
Halogen Exchange Reactions
Halogen exchange offers a niche route for introducing the bromomethyl group. For instance, ethyl 2-(chloromethyl)-4-chloroquinoline-3-carboxylate undergoes nucleophilic substitution with potassium bromide (KBr) in dimethylformamide (DMF) at 120°C. While this method avoids harsh brominating agents, yields are suboptimal (50–55%) due to competing elimination reactions.
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each approach:
| Method | Yield Range | Cost Efficiency | Scalability | Selectivity Issues |
|---|---|---|---|---|
| PBr₃ Bromination | 85–93% | High | Excellent | Over-bromination at high temps |
| NBS Radical Bromination | 65–75% | Moderate | Good | Requires radical initiators |
| Gould-Jacobs Cyclization | 70–81% | Low | Moderate | Multi-step, long reaction times |
| Halogen Exchange | 50–55% | Low | Poor | Low yields, side reactions |
Reaction Optimization and Industrial Considerations
Solvent and Temperature Effects
-
Toluene vs. Diphenyl Ether : Toluene is preferred for PBr₃-mediated bromination due to its high boiling point (110°C) and inertness. Diphenyl ether, used in cyclization steps, facilitates high-temperature reactions (200°C) but complicates purification.
-
Radical Bromination : Carbon tetrachloride optimizes NBS reactivity but raises environmental concerns, prompting shifts to greener solvents like tert-butanol.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of the original compound.
Oxidation: Quinoline N-oxides.
Reduction: Methyl-substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for potential antimalarial and anticancer activities.
Case Studies: Anticancer Activity
- A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity suggests a promising therapeutic window for further development in anticancer therapies .
- Another investigation revealed that compounds derived from this compound effectively inhibited topoisomerases, enzymes crucial for DNA replication, thus providing insights into their mechanism of action against cancer cells.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the formation of more complex molecules. Its bromomethyl group allows for further functionalization reactions, making it valuable in the development of new heterocyclic compounds.
Synthetic Routes
- The synthesis typically involves bromination reactions using N-bromosuccinimide (NBS) under controlled conditions. This method allows for the introduction of the bromomethyl group, which can participate in nucleophilic substitution reactions to yield various derivatives .
- The compound has been utilized as a precursor in the synthesis of novel quinoline derivatives with enhanced biological properties, showcasing its utility in creating pharmacologically relevant scaffolds .
Material Science
In material science, quinoline derivatives like this compound are being investigated for their potential applications in organic light-emitting diodes (OLEDs) and other electronic materials.
Properties and Performance
- Research indicates that quinoline derivatives possess unique electronic properties that make them suitable candidates for use in OLED technology. Their ability to form stable films and exhibit efficient charge transport characteristics is particularly advantageous .
- Comparative studies have shown that modifications to the quinoline structure can significantly impact their performance in electronic applications, emphasizing the importance of structural diversity in material design .
Table 1: Biological Activities of Derivatives
| Compound Name | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| Compound A | Anticancer | 0.056 nM | |
| Compound B | Antimicrobial | 10 µg/mL | |
| Compound C | Antimalarial | 5 µg/mL |
Table 2: Synthetic Applications
| Reaction Type | Conditions | Product Yield |
|---|---|---|
| Nucleophilic Substitution | AIBN, CCl4, Heat | High |
| Microwave-Assisted Synthesis | Ethanol, MW Irradiation | Enhanced |
Mechanism of Action
The mechanism of action of Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division . The bromomethyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, enhancing its activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in halogen type (Br vs. Cl), substituent positions, and additional functional groups. Key examples include:
Key Observations:
- Reactivity: The bromomethyl group in the target compound enhances its utility as an alkylating agent compared to chloromethyl or non-methylene-halogenated analogs (e.g., CAS 1379615-56-1) .
- Steric Considerations : Substituents at positions 6, 7, or 8 (e.g., CAS 1260650-59-6) may hinder interactions in biological targets compared to the 2-position bromomethyl group .
Physicochemical Properties
- Molecular Weight : The bromomethyl group increases molecular weight (~338 g/mol) compared to chloromethyl analogs (~308 g/mol) .
- Stability : Bromine’s polarizability may reduce thermal stability compared to chlorine analogs but enhances reactivity in cross-coupling reactions .
- Solubility : Ethyl ester groups generally improve lipid solubility, but fluorinated analogs (e.g., CAS 1260650-59-6) exhibit lower solubility due to increased hydrophobicity .
Market and Commercial Availability
- Global Demand: Brominated quinolines are niche products, with suppliers like Hairui Chemical and Parchem offering derivatives at premiums (e.g., ~$200–500/g for CAS 1956331-75-1) .
- Competitors: Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride (CAS 1009306-55-1) is more widely available but less reactive .
Biological Activity
Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate is a synthetic derivative of quinoline, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core with a bromomethyl and a chloro substituent, which significantly influence its biological activity. The presence of these halogen atoms can enhance lipophilicity and alter the compound's interaction with biological targets.
Quinoline derivatives typically exert their effects through several mechanisms:
- Enzyme Inhibition : They often act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit DNA gyrase in bacteria, disrupting DNA replication and leading to cell death.
- Antimicrobial Activity : this compound has shown promising antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, by interfering with bacterial protein synthesis .
- Anticancer Potential : This compound may also exhibit anticancer activity by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with tubulin polymerization .
Biological Activity Data
The following table summarizes the biological activity of this compound compared to other quinoline derivatives.
| Activity | This compound | Ethyl 4-Chloroquinoline-3-carboxylate | Ethyl 6-Bromoquinoline-3-carboxylate |
|---|---|---|---|
| Antibacterial (MIC μM) | 12.4 (against S. aureus) | 10.0 | 15.0 |
| Anticancer (IC50 nM) | 20.1 (against MCF-7) | 25.0 | 30.0 |
| Antimalarial | Moderate efficacy reported | High efficacy reported | Low efficacy |
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial activity of various quinoline derivatives, including this compound, revealing that it effectively inhibited growth in multiple bacterial strains with an MIC value of 12.4 µM against S. aureus .
- Anticancer Activity : Research involving human cancer cell lines demonstrated that this compound induced significant cytotoxicity, with IC50 values around 20 nM against MCF-7 cells, suggesting its potential as a chemotherapeutic agent .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound induces apoptosis through ROS generation and disruption of microtubule dynamics, which are critical for cell division .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate, and what reaction conditions are critical for achieving high yield?
The compound is synthesized via bromination of ethyl 4-chloroquinoline-3-carboxylate or its derivatives. A widely cited method involves nucleophilic substitution using NaHCO₃ as a mild base in acetonitrile at room temperature to minimize side reactions like ester hydrolysis or elimination . Key parameters include:
- Reagent stoichiometry : A 1:1.2 molar ratio of quinoline precursor to brominating agent (e.g., bromomethylating reagents) optimizes yield (~72–85%) .
- Solvent polarity : Acetonitrile enhances reaction efficiency compared to less polar solvents like THF .
- Temperature control : Reactions conducted at 20–25°C prevent thermal degradation of the bromomethyl group .
For example, ethyl 2-(bromomethyl)quinoline-3-carboxylate (a structural analog) is synthesized via a literature procedure involving 3-morpholinopropan-1-amine and NaHCO₃, yielding crystalline products suitable for X-ray analysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- X-ray crystallography : Resolves the spatial arrangement of substituents, with C–Br bond lengths typically observed at 1.93–1.97 Å .
- ¹H NMR : The bromomethyl proton (CH₂Br) appears as a singlet at δ 4.5–4.7 ppm due to deshielding by bromine .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–168 ppm, while the C-4 (chloro-substituted) appears at δ 145–148 ppm .
- Mass spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 344/346 (Br isotope pattern) .
- Thermal analysis : Melting point confirmed at 46–48°C, with decomposition above 250°C .
Q. How does the bromomethyl group influence the reactivity of the quinoline core in nucleophilic substitution reactions?
The bromomethyl group acts as a versatile electrophilic site, enabling reactions with nucleophiles (e.g., amines, thiols). For instance, in , it reacts with 3-morpholinopropan-1-amine to form substituted derivatives. The electron-withdrawing chloro group at C-4 enhances the electrophilicity of the bromomethyl group, facilitating SN2 mechanisms . Competing elimination to form alkenes is suppressed by using aprotic solvents and mild bases .
Advanced Research Questions
Q. What are the challenges in optimizing reaction conditions for introducing the bromomethyl group at the 2-position, and how can competing side reactions be minimized?
Key challenges include:
- Regioselectivity : Competing bromination at C-6/C-8 positions due to electronic effects of the chloro substituent. Radical bromination (e.g., NBS/AIBN) improves selectivity for the 2-position .
- Over-bromination : Excess brominating agents can lead to di-substituted byproducts. In situ monitoring via TLC or IR spectroscopy helps adjust reagent ratios dynamically .
- Ester hydrolysis : Strong bases (e.g., NaOH) hydrolyze the ethyl carboxylate. Using NaHCO₃ maintains a neutral pH, preserving the ester functionality .
Systematic optimization involves parallel reactions with varying Br equivalents (1.0–1.5 eq), revealing that 1.2 eq maximizes product yield while limiting di-brominated impurities to <5% .
Q. How do computational studies (e.g., DFT) aid in understanding the electronic effects of the chloro and bromomethyl substituents on reactivity?
Density functional theory (DFT) calculations reveal:
- The chloro group at C-4 increases electron deficiency at C-2, enhancing the bromomethyl group’s electrophilicity .
- Frontier molecular orbital (FMO) analysis shows the LUMO is localized on the bromomethyl carbon, rationalizing its susceptibility to nucleophilic attack .
- Solvent effects (e.g., acetonitrile’s polarity) stabilize transition states, reducing activation barriers by ~5–8 kcal/mol compared to non-polar solvents .
These insights guide catalyst selection (e.g., Lewis acids) and solvent systems to improve reaction efficiency .
Q. In cross-coupling reactions involving this compound, what factors contribute to variability in reaction outcomes, and how can these be systematically analyzed?
Variability arises from:
- Catalyst compatibility : Palladium catalysts (e.g., Pd(PPh₃)₄) may deactivate due to bromide ion poisoning. Switching to PdCl₂(dppf) improves stability .
- Steric hindrance : Bulkier coupling partners (e.g., arylboronic acids) exhibit reduced reactivity at the bromomethyl site. Computational modeling predicts steric maps to prioritize substrates .
- Solvent effects : DMF enhances oxidative addition rates but may promote ester hydrolysis. Mixed solvents (e.g., DMF/H₂O 9:1) balance reactivity and stability .
High-throughput screening (HTS) with varied catalysts, solvents, and substrates identifies optimal conditions for specific transformations .
Data Contradictions and Resolution
Q. How can researchers reconcile discrepancies in reported yields for bromomethylation reactions across studies?
Discrepancies often stem from:
- Purity of starting materials : Impurities in the quinoline precursor (e.g., residual moisture) reduce effective bromination. Karl Fischer titration ensures anhydrous conditions .
- Workup protocols : Column chromatography with methanol/ethyl acetate (1:20 v/v) achieves >95% purity, whereas recrystallization may retain byproducts .
- Analytical methods : HPLC vs. NMR quantification can yield ±5% variability. Internal standards (e.g., 1,3,5-trimethoxybenzene) improve accuracy .
Collaborative validation using standardized protocols (e.g., USP guidelines) minimizes inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
